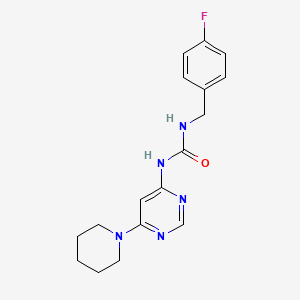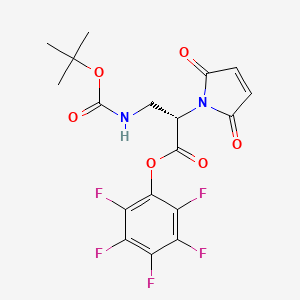
Mal-L-Dap(Boc)-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-L-Dap(Boc)-OPfp, also known as N-alpha-Maleimido-N-beta-Boc-L-2,3-diaminopropionic acid pentafluorophenyl ester, is a synthetic compound used primarily in the field of chemical biology. It is a derivative of L-diaminopropionic acid, a non-proteinogenic amino acid, and features a maleimide group, a tert-butoxycarbonyl (Boc) protecting group, and a pentafluorophenyl ester. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with thiol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-L-Dap(Boc)-OPfp typically involves multiple steps:
Protection of L-diaminopropionic acid: The amino groups of L-diaminopropionic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the maleimide group: The protected L-diaminopropionic acid is then reacted with maleic anhydride to introduce the maleimide group.
Formation of the pentafluorophenyl ester: Finally, the compound is reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-L-Dap(Boc)-OPfp undergoes several types of chemical reactions:
Conjugation with thiol groups: The maleimide group readily reacts with thiol groups through a Michael addition reaction, forming stable covalent bonds.
Deprotection of Boc groups: The Boc protecting groups can be removed under acidic conditions, revealing free amine groups.
Hydrolysis of the pentafluorophenyl ester: The pentafluorophenyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Conjugation with thiol groups: Typically performed in aqueous or organic solvents at neutral to slightly basic pH.
Deprotection of Boc groups: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis of the pentafluorophenyl ester: Can be carried out using water or aqueous buffers.
Major Products Formed
Conjugation with thiol groups: Forms stable thiol-maleimide linkages.
Deprotection of Boc groups: Results in free amine groups.
Hydrolysis of the pentafluorophenyl ester: Produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
Mal-L-Dap(Boc)-OPfp is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of complex molecules, including peptide conjugates and other bioactive compounds.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The maleimide group allows for site-specific conjugation to antibodies.
Medicine: Investigated for its potential in drug delivery systems and as a linker in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials, including bioconjugates and polymers.
Mécanisme D'action
The primary mechanism of action of Mal-L-Dap(Boc)-OPfp involves its ability to form stable covalent bonds with thiol groups. The maleimide group undergoes a Michael addition reaction with thiol groups on proteins or other biomolecules, forming a stable linkage. This property is particularly useful in the development of antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug. The Boc protecting groups can be removed under acidic conditions to reveal free amine groups, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Mal-L-Dap(Boc)-OPfp can be compared to other similar compounds, such as:
Mal-L-Dap(Boc)-OH: This compound lacks the pentafluorophenyl ester group and is used primarily as a building block for further functionalization.
Mal-L-Dap(Boc)-NH2: Similar to this compound but with an amine group instead of the pentafluorophenyl ester.
Mal-L-Dap(Boc)-COOH: Contains a carboxylic acid group instead of the pentafluorophenyl ester.
The uniqueness of this compound lies in its pentafluorophenyl ester group, which enhances its reactivity and allows for efficient conjugation with thiol groups. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDLYOYYCZLWGJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
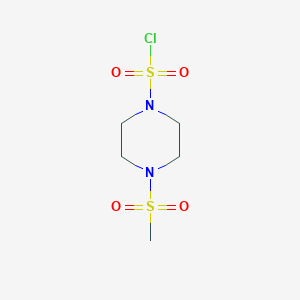
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
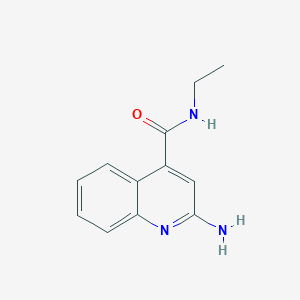
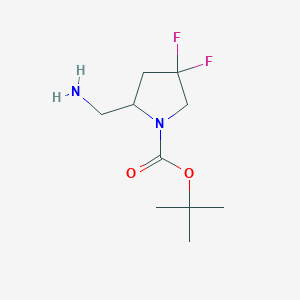
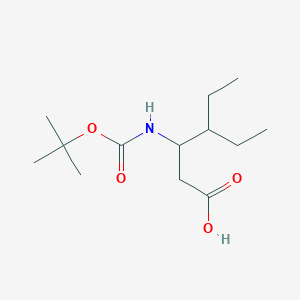
![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)
![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)
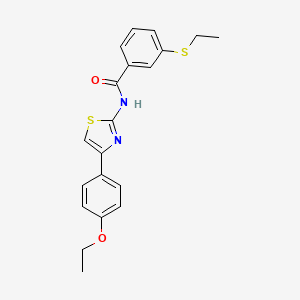

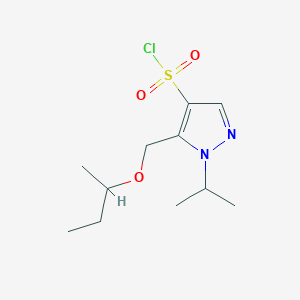
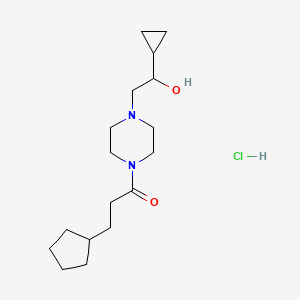
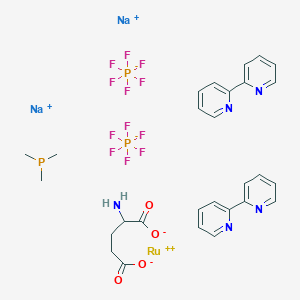
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2522825.png)
